3-Methoxy-16-methylestra-1,3,5(10)-triene-16beta,17beta-diol 17-acetate
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Overview
Description
3-Methoxy-16-methylestra-1,3,5(10)-triene-16beta,17beta-diol 17-acetate is a steroid ester.
Scientific Research Applications
Stereoselectivity in Chemical Reactions
Research has explored the stereoselectivity in chemical reactions involving compounds like 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one. Such studies focus on epoxidation and cis-hydroxylation processes, essential for understanding the chemical behavior and potential applications of these compounds (Bull & Kaiser, 1994).
Synthesis and Conformation Analysis
The synthesis and conformation of diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series have been investigated. This includes studying the effects of different chemical reactions and the resulting molecular structures, which are crucial for pharmaceutical and chemical research (Schwarz et al., 2003).
Chemical Rearrangements and Synthesis
Research has delved into the novel rearrangements of steroidal compounds, including 3-methoxyestra-1,3,5(10),14,16-pentaen-17-yl acetate. Such studies are significant for developing new synthetic routes and understanding the behavior of steroidal compounds under different chemical conditions (Bull, Gordon, & Grundler, 2001).
Investigation of Molecular Structures
The molecular structure of various derivatives of 3-methoxy-16-methylestra-1,3,5(10)-triene has been a subject of research. These studies, often using X-ray diffraction analysis, are essential for understanding the physical and chemical properties of these compounds (Starova et al., 2004).
Chromogenic Reactions with Strong Acids
Research has also been conducted on the chromogenic reactions of steroids, including 3-methoxy-17α-methylestra-1, 3, 5 (10)-trien-17β-ol, with strong acids. These studies provide insights into the reaction mechanisms and potential applications of these steroids in various fields (Kimura & Miura, 1976).
Antifertility Agents and Secosteroids
Studies in antifertility agents have included work on secosteroids derived from compounds like 3-methoxy-16-methylestra-1,3,5(10)-triene, providing valuable information for medical and pharmaceutical research (Kole, Ray, Kamboj, & Anand, 1975).
Properties
CAS No. |
6947-45-1 |
---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,16S,17R)-16-hydroxy-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H30O4/c1-13(23)26-20-21(2)10-9-17-16-8-6-15(25-4)11-14(16)5-7-18(17)19(21)12-22(20,3)24/h6,8,11,17-20,24H,5,7,9-10,12H2,1-4H3/t17-,18-,19+,20-,21+,22+/m1/s1 |
InChI Key |
AQYZEWWPIBKYCF-BTOHRNCKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@]2(CC[C@H]3[C@H]([C@@H]2C[C@]1(C)O)CCC4=C3C=CC(=C4)OC)C |
SMILES |
CC(=O)OC1C2(CCC3C(C2CC1(C)O)CCC4=C3C=CC(=C4)OC)C |
Canonical SMILES |
CC(=O)OC1C2(CCC3C(C2CC1(C)O)CCC4=C3C=CC(=C4)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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